Deoxyflindissone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

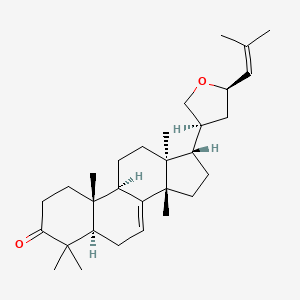

Deoxyflindissone is a tirucallane triterpenoid compound, specifically identified as (13α,14β,17α,20S,23R)-21,23-epoxylanosta-7,24-dien-3-one. It has been isolated from the stems and stem bark of the plant Cornus walteri . This compound is known for its significant cytotoxic activity, making it a subject of interest in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Deoxyflindissone can be synthesized through the extraction of Cornus walteri using methanol. The methanolic extract is then subjected to chromatographic separation to isolate the compound . The detailed synthetic route involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes. The stems and stem bark of Cornus walteri are dried and chopped before being extracted with methanol. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Deoxyflindissone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Deoxyflindissone has a wide range of scientific research applications:

Chemistry: It is used to study the properties and reactions of tirucallane triterpenoids.

Medicine: this compound’s potential therapeutic properties are being explored for developing new drugs.

Wirkmechanismus

Deoxyflindissone exerts its effects primarily through its cytotoxic activity. It targets specific cellular pathways and molecular targets, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular processes essential for cancer cell survival .

Vergleich Mit ähnlichen Verbindungen

Flindissone: A limonoid isolated from Trichilia prieuriana, known for its activity as a liver X receptor agonist.

Leucophyllone: Another tirucallane triterpenoid with similar structural features and biological activities.

Uniqueness: Deoxyflindissone is unique due to its specific structure, which includes a 21,23-epoxylanosta-7,24-dien-3-one framework. This structure contributes to its distinct cytotoxic activity and potential therapeutic applications .

Biologische Aktivität

Deoxyflindissone is a protolimonoid compound primarily isolated from the plant Cornus walteri and has garnered interest due to its notable biological activities, particularly its cytotoxic effects against various cancer cell lines. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is structurally related to other limonoids and has been characterized through spectral analysis techniques, including NMR and mass spectrometry. The compound is classified as a plant metabolite , which indicates its role in the plant's metabolic processes .

Cytotoxic Activity

Recent studies have highlighted the significant cytotoxic effects of this compound against leukemic cell lines. The compound exhibits an IC50 value of 9.3 µg/mL against both MOLT-4 and U937 cells, indicating potent cytotoxicity compared to other compounds tested .

Table 1: Cytotoxic Activity of this compound

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MOLT-4 | 9.3 | Induces apoptosis |

| U937 | 9.3 | Induces apoptosis | |

| Other Compounds | MOLT-4 | 42.7 | Varies |

| U937 | 48.0 | Varies |

The data suggests that this compound is more effective than other compounds tested in the same study, which had higher IC50 values .

The mechanism by which this compound induces cytotoxicity appears to be linked to apoptosis. In vitro studies have shown that treatment with this compound leads to significant cell death in leukemic cells, as evidenced by reduced cell viability in MTT assays . The release of lactate dehydrogenase (LDH) was also measured, indicating cellular damage and confirming the apoptotic pathway .

Additional Biological Activities

In addition to its cytotoxic properties, this compound has been noted for other potential biological activities:

Case Studies

- Cytotoxicity Evaluation : A study conducted on the effects of this compound on leukemic cell lines demonstrated its potential as an anti-cancer agent. The results indicated that this compound not only reduced cell viability but also triggered apoptotic mechanisms within the cells .

- Comparative Analysis with Other Limonoids : In a comparative study with other limonoids isolated from plants such as Citrus reticulata, this compound exhibited superior cytotoxicity towards cancer cells, suggesting structural features may influence biological activity .

Eigenschaften

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-19(2)16-21-17-20(18-32-21)22-10-14-30(7)24-8-9-25-27(3,4)26(31)12-13-28(25,5)23(24)11-15-29(22,30)6/h8,16,20-23,25H,9-15,17-18H2,1-7H3/t20-,21+,22+,23+,25+,28-,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGHSYJXJAHWPX-LLUYJYKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@H](CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.